molecular formula C17H11N3O2 B8043373 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one

Cat. No.: B8043373
M. Wt: 289.29 g/mol
InChI Key: WCOUECSPZFQZDI-UHFFFAOYSA-N
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Description

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a phenyl group, a triazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can begin with the preparation of a 3-phenylchromen-2-one intermediate, which is then subjected to a click chemistry reaction with an azide to form the triazole ring .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and chromenone core play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one: Unique due to the presence of both a triazole ring and a chromenone core.

    3-Phenylchromen-2-one: Lacks the triazole ring, which may result in different biological activities.

    7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one: Lacks the phenyl group, which can affect its chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the phenyl group and the triazole ring enhances its versatility and potential for various applications.

Properties

IUPAC Name

3-phenyl-7-(triazol-1-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOUECSPZFQZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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